Ethyl 4-Methoxycinnamate

概述

描述

Ethyl 4-Methoxycinnamate: is an organic compound with the molecular formula C₁₂H₁₄O₃ It is a colorless to pale yellow liquid with a sweet, fragrant odorThis compound is widely used in the fragrance industry and has various biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties .

准备方法

Synthetic Routes and Reaction Conditions:

The preparation of ethyl p-methoxycinnamate is typically achieved through an esterification reaction. The process involves the reaction of 4-methoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction mixture is heated under reflux conditions to facilitate the esterification process. Once the reaction is complete, the product is isolated through distillation and purification techniques .

Industrial Production Methods:

In industrial settings, the synthesis of ethyl p-methoxycinnamate can be scaled up using similar esterification methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

化学反应分析

O-Alkylation of 4-Methoxycinnamic Acid

This method involves reacting 4-methoxycinnamic acid with iodoethane in the presence of cesium carbonate (Cs₂CO₃) as a base :

Reaction:

4-Methoxycinnamic Acid + C₂H₅I → EMPC

| Parameter | Value/Detail |

|---|---|

| Solvent | Dry N,N-dimethylformamide (DMF) |

| Temperature | 50°C |

| Time | 1 hour |

| Yield | ~77% (after purification) |

| Key Advantage | High regioselectivity for ester formation |

The "cesium effect" enhances reaction efficiency by stabilizing the carboxylate intermediate through weak ion pairing .

Wittig Reaction with p-Anisaldehyde

An alternative route employs ethyl (triphenylphosphoranylidene)acetate and p-anisaldehyde :

Reaction:

p-Anisaldehyde + Ethyl (triphenylphosphoranylidene)acetate → EMPC

| Parameter | Value/Detail |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature (20°C) |

| Time | 16 hours |

| Yield | 77% |

| Key Advantage | Avoids strong bases, milder conditions |

Photodegradation Reactions

EMPC undergoes UV-induced degradation in the presence of reactive oxygen species (ROS) and chlorine, forming chlorinated byproducts :

| Degradation System | Products Identified | Key Findings |

|---|---|---|

| H₂O₂/UV | 4-Methoxybenzaldehyde (4-MBA) | Oxidative cleavage of the double bond |

| H₂O₂/HCl/UV | Chlorinated 4-methoxycinnamic acid | Chlorine substitution at aromatic ring |

| NaOCl/UV | 4-Methoxyphenol (4-MP) | Demethylation and hydroxylation |

Mechanistic Insight:

-

Degradation involves radical-mediated pathways, with HO- and Cl- attacking the conjugated double bond .

-

Chlorinated byproducts exhibit higher toxicity than EMPC itself (e.g., LC₅₀ for Ae. aegypti larvae increases from 53.64 ppm to >100 ppm) .

Hydrolysis Reactions

EMPC undergoes base-catalyzed hydrolysis to regenerate 4-methoxycinnamic acid :

Reaction:

EMPC + NaOH → 4-Methoxycinnamic Acid + Ethanol

| Parameter | Value/Detail |

|---|---|

| Solvent | Ethanol/DMF (1:1) |

| Catalyst | NaOH (10 mmol) |

| Temperature | Microwave-assisted (300 W, 1 minute) |

| Yield | Quantitative (monitored by TLC) |

This reaction is critical for synthesizing cinnamamide derivatives via subsequent coupling with amines .

Biochemical Interactions

While not traditional "reactions," EMPC interacts with biological targets via non-covalent binding:

Table: Key Synthetic Methods for EMPC

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| O-Alkylation | 77% | Cs₂CO₃, DMF, 50°C | High selectivity | Requires anhydrous conditions |

| Wittig Reaction | 77% | DCM, RT, 16 hours | Mild, avoids strong bases | Long reaction time |

| Patent-Scale Synthesis | N/A | NaOEt, cyclohexane, 45°C | Scalable, cost-effective | Limited mechanistic details |

科学研究应用

Pharmaceutical Applications

1.1 Anti-Inflammatory Properties

EPMC has demonstrated significant anti-inflammatory effects. Research indicates that it inhibits pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha, which are crucial in the inflammatory response. In a study using a cotton pellet granuloma assay in rats, EPMC significantly reduced granuloma tissue formation and prolonged pain response, indicating its analgesic potential .

1.2 Anticancer Activity

EPMC exhibits promising anticancer properties. It has been shown to inhibit the proliferation and migration of melanoma cells, suggesting its potential as a complementary therapy in cancer treatment. Studies indicate that EPMC enhances the effectiveness of chemotherapeutic drugs by increasing their cytotoxicity towards cancer cells . Additionally, it has shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis and high cytotoxicity toward HeLa cells .

1.3 Antiviral Activity

Recent studies have highlighted EPMC's antiviral properties, particularly against dengue virus (DENV). EPMC significantly reduced DENV-2 infection and virion production in cell cultures, demonstrating potential as an antiviral agent .

Cosmetic Applications

EPMC is utilized in cosmetic formulations due to its anti-tyrosinase activity, which inhibits melanin production in the skin. This property makes it suitable for skin lightening products and treatments for hyperpigmentation. Additionally, its anti-inflammatory effects can help soothe irritated skin.

Agricultural Applications

EPMC has been explored for its potential use in agriculture as a natural pesticide. Its antimicrobial properties make it effective against various plant pathogens, contributing to sustainable agricultural practices .

Data Table: Summary of EPMC Applications

Case Studies

Case Study 1: Anti-Inflammatory Effects

A study investigated the anti-inflammatory effects of EPMC using rat models. The results showed a significant reduction in granuloma formation and pro-inflammatory cytokine levels, suggesting its therapeutic potential for inflammatory diseases .

Case Study 2: Anticancer Potential

In vitro studies on melanoma cells revealed that EPMC inhibited cell proliferation and migration significantly. This study supports the use of EPMC as an adjuvant therapy in cancer treatment, enhancing the efficacy of traditional chemotherapeutics .

Case Study 3: Antiviral Activity Against Dengue Virus

Research demonstrated that EPMC effectively reduced DENV-2 infection rates in HepG2 cells, with notable selectivity indexes indicating its potential as an antiviral agent against dengue fever .

作用机制

The mechanism of action of ethyl p-methoxycinnamate involves its interaction with various molecular targets and pathways:

Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). .

Anti-cancer Action: Ethyl 4-Methoxycinnamate inhibits the NF-κB pathway, which is involved in tumorigenesis. It acts as an inhibitor of p38 and Akt phosphorylation, leading to the suppression of NF-κB-dependent transcription.

Anti-viral Action: The compound exhibits anti-viral activity by inhibiting the replication of dengue virus and reducing the production of viral proteins.

相似化合物的比较

Ethyl 4-Methoxycinnamate can be compared with other similar compounds, such as:

trans-Ethyl 4-Methoxycinnamate: A stereoisomer with similar chemical properties but different spatial arrangement.

(Z)-Ethyl 3-(4-methoxyphenyl)acrylate: Another stereoisomer with distinct chemical behavior.

cis-Ethyl 4-Methoxycinnamate: A stereoisomer with different reactivity and biological activity.

Uniqueness:

This compound stands out due to its diverse biological activities and wide range of applications. Its ability to inhibit multiple pathways, such as NF-κB and COX, makes it a versatile compound in both medicinal and industrial fields .

生物活性

Ethyl 4-methoxycinnamate (EPMC), a compound derived primarily from the rhizome of Kaempferia galanga, has garnered attention for its diverse biological activities. This article reviews the current research findings on its biological activity, including anti-inflammatory, antimicrobial, and anti-cancer properties.

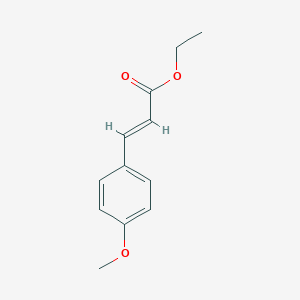

Chemical Structure

EPMC is characterized by its methoxy and ethyl groups attached to a cinnamic acid backbone, which contributes to its biological properties. Its chemical structure can be represented as follows:

Antioxidant Activity

EPMC exhibits significant antioxidant properties. Research has shown that it can effectively scavenge free radicals, with IC50 values indicating moderate antioxidant activity:

- DPPH Assay : IC50 = 15.64 µg/mL

- ABTS Assay : IC50 = 16.93 µg/mL

These values are comparable to standard antioxidants like ascorbic acid, which has IC50 values of 21.24 µg/mL for DPPH and 21.156 µg/mL for ABTS .

Anti-inflammatory Effects

EPMC demonstrates potent anti-inflammatory activity. In studies using the cotton pellet granuloma assay in rats, EPMC significantly inhibited granuloma formation and reduced levels of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha (TNF-α). The effects were observed both in vivo and in vitro, highlighting its potential as a therapeutic agent for inflammatory diseases .

Table 1: Anti-inflammatory Activity of EPMC

| Parameter | EPMC (IC50) | Standard (e.g., Diclofenac) |

|---|---|---|

| Granuloma formation | Significant inhibition | N/A |

| TNF-α Inhibition | Significant | N/A |

| Interleukin-1 Inhibition | Significant | N/A |

Antimicrobial Properties

EPMC exhibits notable antimicrobial activity against various pathogens. It has been shown to inhibit the growth of fungi such as Trichophyton rubrum and Aspergillus niger at concentrations below 10 µg/mL. Additionally, it demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating effective antimicrobial action .

Table 2: Antimicrobial Activity of EPMC

| Microorganism | MIC (µg/mL) |

|---|---|

| Trichophyton rubrum | <10 |

| Aspergillus niger | <10 |

| Staphylococcus aureus | 333 |

| Escherichia coli | 333 |

Anticancer Activity

EPMC has shown potential in cancer research, particularly in inhibiting metastasis. In studies involving melanoma cells, EPMC inhibited the activity of the NFκB gene without inducing cytotoxicity at tested concentrations. This suggests its role in preventing cancer cell proliferation and migration .

Table 3: Anticancer Activity of EPMC

| Cancer Type | Effect | Mechanism |

|---|---|---|

| Melanoma | Inhibition of NFκB | Non-cytotoxic |

Other Biological Activities

In addition to the aforementioned activities, EPMC has been reported to possess:

- Anti-diabetic properties : Exhibiting strong inhibition of glucose absorption.

- Anti-tyrosinase activity : Potentially useful for skin whitening applications.

- Anti-hypertensive effects : Contributing to cardiovascular health .

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on rats demonstrated that EPMC significantly reduced inflammation markers and prolonged pain relief compared to control groups .

- Antimicrobial Efficacy Evaluation : In vitro tests confirmed that EPMC effectively inhibited fungal growth at low concentrations, supporting its use in antifungal treatments .

属性

IUPAC Name |

ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNGCHLFKUPGPX-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308962 | |

| Record name | Ethyl (E)-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24393-56-4, 1929-30-2 | |

| Record name | Ethyl (E)-4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methoxycinnamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl (E)-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHOXYCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD418S06XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50 °C | |

| Record name | Ethyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。